molecular formula C14H17Cl2NO2 B4671344 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride

2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride

Cat. No. B4671344
M. Wt: 302.2 g/mol
InChI Key: XUXRRBSNYNBLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride, also known as Furfurylamine, is a chemical compound with a wide range of applications in scientific research. This compound is synthesized through a specific process, which will be discussed in detail in The mechanism of action of Furfurylamine and its biochemical and physiological effects have also been studied extensively. This paper aims to provide a comprehensive overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Furfurylamine.

Mechanism of Action

The mechanism of action of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee involves the inhibition of aldehyde dehydrogenase, which is an enzyme that plays a critical role in the metabolism of various aldehydes. By inhibiting this enzyme, 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee can alter the metabolic pathways of aldehydes, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee is also a potent inhibitor of aldehyde dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, the use of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee in lab experiments is limited by its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the research on 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee. One potential direction is the development of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee-based anticancer agents. Another potential direction is the development of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee-based therapies for inflammatory and oxidative stress-related diseases. Additionally, the role of aldehyde dehydrogenase in various physiological and pathological processes can be further explored using 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee as a tool.

Scientific Research Applications

2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of aldehyde dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has also been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2.ClH/c1-10-2-3-11(8-13(10)15)14-5-4-12(18-14)9-16-6-7-17;/h2-5,8,16-17H,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXRRBSNYNBLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.